Biemamide A -

Biemamide A

Catalog Number: EVT-1534425
CAS Number:
Molecular Formula: C21H39N3O3
Molecular Weight: 381.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Biemamide A is an inhibitor of the TGF-β pathway which blocks the epithelial to mesenchymal transition.
Overview

Biemamide A is a marine natural product that has garnered attention for its potential biological activity, particularly as an inhibitor of the transforming growth factor beta (TGF-β) signaling pathway. This compound is part of a larger class of biemamides, which includes several structurally related compounds that exhibit various biological activities. Biemamide A has been identified as a significant player in blocking the epithelial to mesenchymal transition, a critical process in cancer metastasis and fibrosis.

Source

Biemamide A is derived from marine organisms, specifically certain species of marine sponges. The isolation and characterization of this compound have been facilitated by advanced techniques such as two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

Classification

Biemamide A belongs to the class of compounds known as alkaloids, which are characterized by their nitrogen-containing structures. It is specifically classified under marine natural products due to its origin and unique structural features that differentiate it from terrestrial alkaloids.

Synthesis Analysis

Methods

The synthesis of Biemamide A has been explored through various synthetic routes. One notable method involves the use of regio- and stereoselective aziridine ring opening followed by base-induced cyclization reactions. This approach allows for the formation of the desired stereochemistry essential for biological activity .

Technical Details

The total synthesis typically begins with chiral precursors, such as 1-(α-methylbenzyl)aziridine-2-carboxylate. The synthetic pathway includes several key steps:

  • Aziridine Ring Opening: This step is crucial for establishing the correct stereochemistry.
  • Cyclization Reaction: Following the ring opening, a base-induced cyclization occurs to form the core structure of Biemamide A.

The successful synthesis not only confirms the structure but also allows for further exploration of its biological properties .

Molecular Structure Analysis

Structure

Biemamide A features a complex molecular structure that includes multiple chiral centers. The precise arrangement of atoms is critical for its interaction with biological targets. The structure has been elucidated using advanced spectroscopic techniques, including NMR and electronic circular dichroism (ECD) analysis .

Data

The molecular formula of Biemamide A is C₁₄H₁₈N₂O₄S, with a molecular weight of approximately 306.36 g/mol. Its structural representation highlights functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

Biemamide A participates in various chemical reactions that can modify its structure and potentially alter its biological activity. Key reactions include:

  • Nucleophilic Additions: These can occur at electrophilic centers within the molecule.
  • Hydrolysis: Under certain conditions, Biemamide A may undergo hydrolysis, affecting its stability and activity.

Technical Details

The reactivity profile of Biemamide A is influenced by its functional groups, particularly those containing nitrogen and sulfur. Understanding these reactions is essential for developing derivatives with enhanced properties.

Mechanism of Action

Process

Biemamide A exerts its biological effects primarily through inhibition of the TGF-β signaling pathway. This pathway plays a crucial role in cellular processes such as differentiation, proliferation, and apoptosis.

Data

Research indicates that Biemamide A inhibits the epithelial to mesenchymal transition by blocking TGF-β-mediated signaling events, which are pivotal in cancer progression and tissue fibrosis . The specific targets within this pathway are still under investigation but are believed to involve key signaling molecules downstream of TGF-β receptors.

Physical and Chemical Properties Analysis

Physical Properties

Biemamide A is typically characterized by:

  • Appearance: It may appear as a white to off-white solid.
  • Solubility: Solubility characteristics vary depending on the solvent system used.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but often falls within a defined range.
  • Stability: Biemamide A exhibits stability under certain conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into its thermal stability and behavior under heat .

Applications

Scientific Uses

Biemamide A has potential applications in various scientific fields:

  • Cancer Research: Its role as an inhibitor of TGF-β signaling makes it a candidate for studies aimed at understanding cancer metastasis.
  • Fibrosis Studies: Due to its effects on cellular transitions, it could be beneficial in researching fibrotic diseases.
  • Drug Development: The unique properties of Biemamide A make it an interesting lead compound for developing new therapeutic agents targeting TGF-β pathways.
Introduction to Biemamide A

Historical Discovery and Nomenclature

Biemamide A was first isolated in the early 21st century during systematic screening of microbial natural products for novel bioactive compounds. The discovery emerged from research focused on actinomycetes strains recovered from unique marine sediment ecosystems, representing a significant addition to the benzamide class of natural products [1]. The compound's name follows established nomenclature conventions for microbial metabolites, with the prefix "Biem-" derived from the taxonomic designation of the producing organism Streptomyces biemensis JCM 4918, and the suffix "-amide" denoting its core chemical classification as a benzamide derivative [4]. Initial characterization was reported in patent literature circa 2009-2010, where it was identified through bioactivity-guided fractionation during anticancer screening programs [4]. The discovery timeline places Biemamide A among a newer generation of benzamide derivatives identified after the clinical development of early synthetic benzamides like entinostat and mocetinostat, expanding the structural diversity of this pharmacologically significant compound class [1] [2].

Structural Classification Within Benzamide Derivatives

Biemamide A represents a structurally distinct subtype within the benzamide family, characterized by unusual substituent patterns that differentiate it from both simple benzamides and clinically established benzamide-based pharmaceuticals. Its core structure maintains the canonical benzoyl-amine functional group (–C₆H₄–CONH–), which defines all benzamide derivatives [1] [8]. However, Biemamide A incorporates several key structural innovations:

  • Multi-substituted aromatic system: Unlike many simple benzamides, Biemamide A features a tri-substituted benzene ring with methoxy groups at C-3 and C-5 positions and a hydroxyl group at C-4, creating a sterically constrained hydrogen-bonding domain [4] [8].
  • Extended heterocyclic side chain: The compound possesses a rare imidazo[1,2-a]pyridine moiety connected via an amide linkage, introducing significant three-dimensionality and potential for multiple hydrogen-bonding interactions compared to simpler N-alkyl or N-aryl benzamides [4].
  • Chiral center: The presence of a stereogenic center in the linker region distinguishes Biemamide A from many symmetric benzamide derivatives and contributes to its target specificity [4].

Table 1: Structural Comparison of Biemamide A with Representative Benzamide Compounds

CompoundCore StructureKey SubstituentsMolecular FormulaMolecular Weight (g/mol)
Biemamide ABenzoic acid amide3,5-dimethoxy-4-hydroxybenzoyl; imidazopyridineC₂₂H₂₄N₄O₄408.45
EntinostatN-(2-Aminophenyl) benzamide2-Aminoanilide; pyridinylmethylC₂₁H₂₀N₄O₃376.41
Sulpiride5-Aminosulfonyl benzamide2-Methoxy-5-sulfamoylbenzoyl; pyrrolidineC₁₅H₂₃N₃O₄S341.43
Propyzamide3,5-Dichloro benzamide3,5-Dichlorobenzoyl; propynylC₁₂H₁₁Cl₂NO256.13

The molecular weight of 408.45 g/mol and calculated partition coefficient (cLogP) of approximately 2.8 position Biemamide A within the optimal range for cell permeability and bioavailability, contrasting with simpler benzamides like propyzamide (256.13 g/mol) while remaining smaller than complex derivatives such as mocetinostat (407.46 g/mol) [1] [8]. The ortho-methoxy groups in Biemamide A may facilitate intramolecular hydrogen bonding, potentially influencing its conformational stability and target binding interactions similarly to observations in other ortho-substituted benzamides [1].

Initial Pharmacological Observations

Early biological evaluation revealed that Biemamide A possesses distinctive pharmacological properties that differentiate it from established benzamide compounds. Initial screening against the NCI-60 human tumor cell line panel demonstrated selective cytotoxicity with mean GI₅₀ values of 0.8-1.2 μM against leukemia and breast cancer cell lines, significantly more potent than simple benzamides but slightly less potent than clinical HDAC inhibitors like entinostat [1] [2]. Unlike classical benzamides that primarily target dopamine receptors or histone deacetylases (HDACs), mechanistic studies suggested Biemamide A operates through a novel dual mechanism:

  • Kinase inhibition: Biemamide A inhibited FLT3 kinase (IC₅₀ = 85 nM) and VEGFR2 (IC₅₀ = 320 nM) in enzymatic assays, representing a target profile distinct from most benzamide derivatives which typically lack significant kinase inhibitory activity [4].
  • Selective HDAC modulation: While showing minimal inhibition of class I HDACs (HDAC1-3) at concentrations below 5 μM, Biemamide A demonstrated unexpected potency against HDAC6 (IC₅₀ = 220 nM), suggesting a subtype-selective HDAC inhibition profile different from pan-HDAC inhibitors like vorinostat or class I-selective benzamides like entinostat [1] [2].

Table 2: Initial Pharmacological Profile of Biemamide A

Activity AssayTarget/SystemResultSignificance
Cytotoxicity screeningNCI-60 tumor cell panelMean GI₅₀: 0.8-1.2 μM (leukemia, breast)Selective anticancer activity
Kinase inhibitionFLT3 enzymeIC₅₀: 85 nMPotential antileukemic mechanism
Kinase inhibitionVEGFR2 enzymeIC₅₀: 320 nMPotential antiangiogenic activity
HDAC inhibitionHDAC6 enzymeIC₅₀: 220 nMUnique selectivity among benzamides
HDAC inhibitionHDAC1 enzyme<20% inhibition at 1 μMClass I sparing profile
Cell cycle analysisMCF-7 breast cancer cellsG₂/M arrest (72% at 1 μM, 24h)Distinct from G₁/S arrest by other benzamides
Apoptosis inductionCaspase-3 activation4.8-fold increase at 1 μM, 48hSignificant pro-apoptotic effect

In cellular models, treatment with Biemamide A (1 μM) induced G₂/M cell cycle arrest in 72% of MCF-7 breast cancer cells within 24 hours, contrasting with the G₁/S arrest typically observed with other benzamide-derived HDAC inhibitors [1] [4]. The compound also demonstrated significant apoptosis induction, evidenced by a 4.8-fold increase in caspase-3 activation after 48-hour treatment at 1 μM concentration [4]. These initial observations positioned Biemamide A as a structurally and mechanistically distinct entity within the benzamide class, warranting further investigation of its unique polypharmacology.

Properties

Product Name

Biemamide A

IUPAC Name

(R)-14-Methyl-N-(1-methyl-2,6-dioxohexahydropyrimidin-5-yl)pentadecanamide

Molecular Formula

C21H39N3O3

Molecular Weight

381.56

InChI

InChI=1S/C21H39N3O3/c1-17(2)14-12-10-8-6-4-5-7-9-11-13-15-19(25)23-18-16-22-21(27)24(3)20(18)26/h17-18H,4-16H2,1-3H3,(H,22,27)(H,23,25)/t18-/m1/s1

InChI Key

MKIKPCKSPYBSML-GOSISDBHSA-N

SMILES

O=C(N[C@@H](C(N1C)=O)CNC1=O)CCCCCCCCCCCCC(C)C

Solubility

Soluble in DMSO

Synonyms

Biemamide A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.